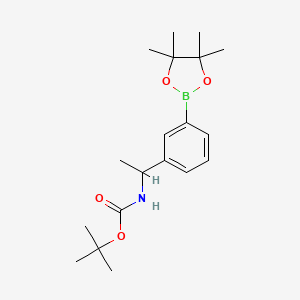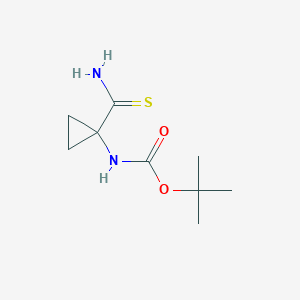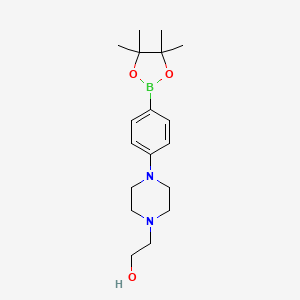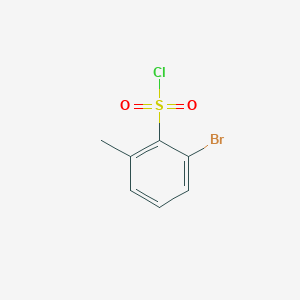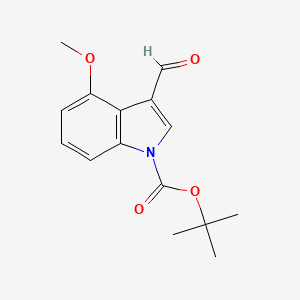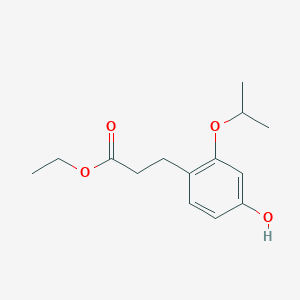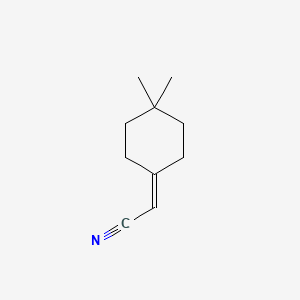
2-(4,4-Dimethylcyclohexylidene)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physical And Chemical Properties Analysis
2-(4,4-Dimethylcyclohexylidene)acetonitrile is a colorless liquid with a strong odor. Unfortunately, the search results do not provide further details about its physical and chemical properties.科学的研究の応用
Synthesis Applications
Catalysis and Synthesis of Derivatives : 2-(4,4-Dimethylcyclohexylidene)acetonitrile is involved in reactions catalyzed by ZnO, leading to the synthesis of compounds like 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) and 1,8-dioxo-octahydroxanthenes (Maghsoodlou et al., 2010).
Three-Component Chemical Reactions : It's used in three-component reactions with compounds like dimedone and aromatic aldehydes, yielding N-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexene-1-yl)-aryl-methyl]-acetamides (Anary‐Abbasinejad et al., 2009).
Photochemical Studies : This chemical plays a role in photoaddition reactions, demonstrating specific and selective formation of compounds like oxetanes in different solvents (Vo Thi Giao Vo Thi & Margaretha, 1976).
Chemical Analysis and Ligand Studies
Ligand Exchange Evaluation : The compound aids in understanding ligand exchange mechanisms in different solvents, offering insights into solvent participation in these processes (Riesgo et al., 2001).
Chemosensing Applications : It is significant in the development of chemosensing devices for detecting toxic heavy metal ions, demonstrating specific signaling behaviors in varying solvent compositions (Youn & Chang, 2005).
Polymerization and Material Science
Oxidative Coupling and Polymerization : Its use in the electrochemical oxidation and polymerization of compounds like alkylpyrroles is an area of study, contributing to the understanding of polymerization processes (Hansen et al., 2005).
Polymerization Rate Studies : The compound is significant in the study of the polymerization of phenols, showing how different solvents affect the polymerization rate (Gamez et al., 2001).
Photochemical and Electrochemical Studies
Cross-Cycloaddition in Photochemistry : It participates in cross-cycloaddition processes in the presence of photosensitizers, forming products like cycloaddition compounds (Maroulis & Arnold, 1979).
Study of Photosolvolysis : The chemical is used in the study of photosolvolysis, aiding in understanding the photophysical properties of certain complexes (Camilo et al., 2014).
Miscellaneous Applications
Building Block for Clathrate and Macrocycle Formation : It acts as a versatile building block for creating molecular capsules and inclusion compounds in various solvent systems (Apel et al., 2001).
Synthesis of Quinoline Derivatives : The compound is involved in the synthesis of pyrimido [4, 5-b]-quinoline derivatives, which have potential antimicrobial applications (Elkholy & Morsy, 2006).
Electron Transfer Studies in Reduction Processes : It is significant in studying electron transfer and chemically coupled reactions, especially in Hammett–Zuman type correlations (Bautista-Martínez et al., 2003).
Ultrafast Radical Polymerization : Its role in facilitating ultrafast single electron transfer living radical polymerization (SET-LRP) in biphasic mixtures is an area of active research (Enayati et al., 2016).
Blue Emission in Room Temperature : The compound is involved in the synthesis of new blue emitters at room temperature, significant in the development of light-emitting materials (Ilkun et al., 2008).
Safety And Hazards
特性
IUPAC Name |
2-(4,4-dimethylcyclohexylidene)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-10(2)6-3-9(4-7-10)5-8-11/h5H,3-4,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCVUJWMTPSHTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=CC#N)CC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Dimethylcyclohexylidene)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6-Di(9H-carbazol-9-yl)[1]-benzothieno[2,3-c]pyridine](/img/structure/B1397064.png)
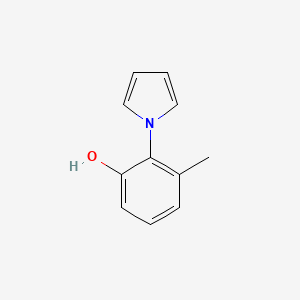
![Methyl 2-hydroxy-2'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1397067.png)
![Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate](/img/structure/B1397068.png)
![(2-Methylbenzo[d]oxazol-7-yl)methanol](/img/structure/B1397069.png)
